molecular formula C23H19BrN2O3 B4573873 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

Cat. No.: B4573873
M. Wt: 451.3 g/mol
InChI Key: VGJWVNNZAZYYDC-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is a useful research compound. Its molecular formula is C23H19BrN2O3 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.05791 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modification and Antibacterial Activity Study

A study focused on the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) and evaluated its antibacterial activity against Gram-negative and Gram-positive bacteria. This research provided insights into the compound's moderate antibacterial properties, alongside detailed FT-IR, FT-Raman, and NMR spectroscopic characterization. Additionally, DFT calculations and molecular dynamics simulations were employed to explore the molecule's reactivity and sensitivity towards autoxidation mechanisms, suggesting potential applications in designing antibacterial agents (Aswathy et al., 2017).

Polymer Synthesis and Characterization

In polymer science, benzoxazole derivatives have been used in the synthesis of polybenzoxazines with phenylnitrile functional groups. Such compounds exhibit enhanced thermal stability and mechanical properties due to the presence of the benzoxazole moiety. This application is significant in the development of advanced materials with improved performance for various industrial uses (Qi et al., 2009).

Organic Synthesis and Halogen Interactions

Research on bromophenyl derivatives, such as the study of symmetrical noncovalent Br···Br interactions in the crystal structure of primary peroxides, showcases the compound's role in elucidating halogen bonding phenomena. These findings have implications for crystal engineering and the design of materials with specific structural characteristics, leveraging weak but significant intermolecular interactions (Bolotin et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives have been explored for their utility in organic light-emitting diodes (OLEDs). Studies involving 2-(stilben-4-yl)benzoxazole derivatives as dopants in OLED fabrication highlight the potential for creating efficient, bright blue emission devices. This research contributes to the development of new materials for OLEDs, offering insights into energy transfer mechanisms and the influence of molecular structure on device performance (Ko et al., 2001).

Properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-2-13-28-17-10-7-15(8-11-17)22(27)25-16-9-12-21-20(14-16)26-23(29-21)18-5-3-4-6-19(18)24/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWVNNZAZYYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.